5-Benzyloxy-6-chloro-1H-indole
Description
5-Benzyloxy-6-chloro-1H-indole is a halogenated indole derivative characterized by a benzyloxy (-OCH₂C₆H₅) substituent at position 5 and a chlorine atom at position 6 of the indole scaffold.
The indole core is a privileged structure in drug discovery, and substitutions at positions 5 and 6 influence electronic properties, solubility, and biological interactions. The benzyloxy group enhances lipophilicity, while the chlorine atom introduces steric and electronic effects that may modulate binding affinity or metabolic stability.
Properties
Molecular Formula |
C15H12ClNO |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
6-chloro-5-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C15H12ClNO/c16-13-9-14-12(6-7-17-14)8-15(13)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 |
InChI Key |
VJJYXPKMLPETDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CN3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of 5-benzyloxy-6-chloro-1H-indole with its structural analogs:
*Calculated based on substituent addition to the indole core.
Key Observations:
- Substituent Reactivity : The chlorine atom in this compound offers a site for nucleophilic substitution or cross-coupling reactions, unlike the methoxy group in 5-benzyloxy-6-methoxyindole .
- Steric Effects : The bulkier benzyloxy group at C5 in the target compound may hinder interactions at binding sites compared to smaller substituents like methyl .
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